molecular formula C19H15F2N3O5S B2910898 (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide CAS No. 1013224-89-9

(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide

Cat. No.: B2910898
CAS No.: 1013224-89-9
M. Wt: 435.4
InChI Key: XDCKYUFTJCUKHT-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a cyano group, a difluoromethylsulfanyl group, and a nitrophenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a dimethoxybenzene derivative to introduce the nitro group.

    Introduction of the difluoromethylsulfanyl group: This step involves the reaction of the nitrophenyl intermediate with a difluoromethylsulfanyl reagent under suitable conditions.

    Formation of the cyano group:

    Formation of the final product: The final step involves the coupling of the cyano intermediate with the difluoromethylsulfanyl intermediate under suitable conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can yield various oxidized products depending on the extent of the reaction.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biological molecules.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group, difluoromethylsulfanyl group, and nitrophenyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Cyano-N-[4-(trifluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide
  • (Z)-2-Cyano-N-[4-(methylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide
  • (Z)-2-Cyano-N-[4-(ethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide

Uniqueness

The uniqueness of (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide lies in the presence of the difluoromethylsulfanyl group, which imparts distinct chemical properties compared to similar compounds. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O5S/c1-28-16-8-11(15(24(26)27)9-17(16)29-2)7-12(10-22)18(25)23-13-3-5-14(6-4-13)30-19(20)21/h3-9,19H,1-2H3,(H,23,25)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCKYUFTJCUKHT-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)SC(F)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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